molecular formula C11H9ClF3N3S B2572471 3-chloro-2-{[1-(1H-pyrazol-5-yl)ethyl]sulfanyl}-5-(trifluoromethyl)pyridine CAS No. 321534-64-9

3-chloro-2-{[1-(1H-pyrazol-5-yl)ethyl]sulfanyl}-5-(trifluoromethyl)pyridine

Cat. No.: B2572471
CAS No.: 321534-64-9
M. Wt: 307.72
InChI Key: MCZMSSSDSPOYGI-UHFFFAOYSA-N
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Description

3-chloro-2-{[1-(1H-pyrazol-5-yl)ethyl]sulfanyl}-5-(trifluoromethyl)pyridine is a complex organic compound featuring a pyridine ring substituted with chloro, trifluoromethyl, and sulfanyl-pyrazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-2-{[1-(1H-pyrazol-5-yl)ethyl]sulfanyl}-5-(trifluoromethyl)pyridine typically involves multi-step organic reactions. One common approach starts with the functionalization of a pyridine derivative. The steps may include:

    Halogenation: Introduction of the chloro group onto the pyridine ring using reagents like thionyl chloride or phosphorus pentachloride.

    Trifluoromethylation: Incorporation of the trifluoromethyl group using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Pyrazole Formation: Synthesis of the pyrazole ring through cyclization reactions involving hydrazines and 1,3-diketones.

    Thioether Formation: Coupling of the pyrazole derivative with a suitable thiol under basic conditions to form the sulfanyl linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon with hydrogen gas.

    Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under suitable conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Palladium on carbon, hydrogen gas.

    Nucleophiles: Amines, thiols.

Major Products

    Sulfoxides and Sulfones: From oxidation of the sulfanyl group.

    Amines: From reduction of nitro groups.

    Substituted Pyridines: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In medicinal chemistry, derivatives of this compound may exhibit biological activity, such as antimicrobial, anti-inflammatory, or anticancer properties

Industry

Industrially, this compound could be used in the development of agrochemicals, pharmaceuticals, and advanced materials. Its structural features make it a candidate for the design of molecules with specific properties, such as enhanced stability or reactivity.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-2-{[1-(1H-pyrazol-5-yl)ethyl]sulfanyl}-5-methylpyridine: Similar structure but with a methyl group instead of trifluoromethyl.

    3-chloro-2-{[1-(1H-pyrazol-5-yl)ethyl]sulfanyl}-5-(difluoromethyl)pyridine: Contains a difluoromethyl group instead of trifluoromethyl.

Uniqueness

The presence of the trifluoromethyl group in 3-chloro-2-{[1-(1H-pyrazol-5-yl)ethyl]sulfanyl}-5-(trifluoromethyl)pyridine imparts unique properties, such as increased metabolic stability and enhanced binding affinity to biological targets. This makes it distinct from its analogs and potentially more effective in certain applications.

Properties

IUPAC Name

3-chloro-2-[1-(1H-pyrazol-5-yl)ethylsulfanyl]-5-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClF3N3S/c1-6(9-2-3-17-18-9)19-10-8(12)4-7(5-16-10)11(13,14)15/h2-6H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCZMSSSDSPOYGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NN1)SC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClF3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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